molecular formula C14H11ClO3 B159235 2-(5-Chloro-2-phenoxyphenyl)acetic acid CAS No. 70958-20-2

2-(5-Chloro-2-phenoxyphenyl)acetic acid

Cat. No. B159235
Key on ui cas rn: 70958-20-2
M. Wt: 262.69 g/mol
InChI Key: PKMKNEIUKHPJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04180559

Procedure details

Polyphosphoric acid, 500 grams, is heated to 120° C. and 30.5 grams of (5-chloro-2-phenoxyphenyl)acetic acid, prepared in accordance with the procedure of Example 2, is slowly added under an atmosphere of nitrogen with stirring. The reaction mixture is maintained at 120° C. for a period of about two hours, poured over a mixture of ice and water, and extracted into ethyl ether. The combined ether extracts are washed with water until the water washings appear neutral, extracted with a 2 N solution of sodium hydroxide, washed again with water until the water washings are neutral, dried over anhydrous sodium sulfate and filtered. The dried organic solvent is removed from the filtrate by distillation and the residue distilled in vacuo to yield 21 grams of 2-chlorodibenzo[b,f]oxepin-10(11H)-one having a b.p. of 127°-134° C./0.005 mm Hg. Upon recrystallization from methanol, a compound is obtained having an m.p. of 75°-76° C.
[Compound]
Name
Polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:6]([CH2:8][C:9]([OH:11])=O)[CH:7]=1>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:9](=[O:11])[CH2:8][C:6]=2[CH:7]=1

Inputs

Step One
Name
Polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30.5 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)CC(=O)O)OC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added under an atmosphere of nitrogen
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl ether
WASH
Type
WASH
Details
The combined ether extracts are washed with water until the water washings
EXTRACTION
Type
EXTRACTION
Details
extracted with a 2 N solution of sodium hydroxide
WASH
Type
WASH
Details
washed again with water until the water washings
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The dried organic solvent is removed from the filtrate by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(OC3=C(C(C2)=O)C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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